molecular formula C19H13ClF2N2O B11324967 N-(2-chloro-6-fluorobenzyl)-4-fluoro-N-(pyridin-2-yl)benzamide

N-(2-chloro-6-fluorobenzyl)-4-fluoro-N-(pyridin-2-yl)benzamide

Cat. No.: B11324967
M. Wt: 358.8 g/mol
InChI Key: UYPLDJVHOQKKTN-UHFFFAOYSA-N
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Description

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 2-aminopyridine to yield 4-fluoro-N-(pyridin-2-yl)benzamide.

    Introduction of the Chlorofluorophenyl Group: The next step involves the introduction of the 2-chloro-6-fluorophenylmethyl group. This can be achieved through a Friedel-Crafts alkylation reaction, where 2-chloro-6-fluorobenzyl chloride is reacted with the previously formed benzamide core in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridinyl and benzamide moieties.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it can act as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while coupling reactions can result in the formation of biaryl compounds.

Scientific Research Applications

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro groups enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of these targets by either inhibiting or activating their function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[4-(2-chloro-6-fluorobenzyl)piperazino]propyl}-3-(trifluoromethyl)benzamide: This compound shares structural similarities with N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE, particularly in the presence of the chlorofluorophenyl group.

    Other Benzamides:

Uniqueness

The uniqueness of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H13ClF2N2O

Molecular Weight

358.8 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-4-fluoro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H13ClF2N2O/c20-16-4-3-5-17(22)15(16)12-24(18-6-1-2-11-23-18)19(25)13-7-9-14(21)10-8-13/h1-11H,12H2

InChI Key

UYPLDJVHOQKKTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=C(C=CC=C2Cl)F)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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